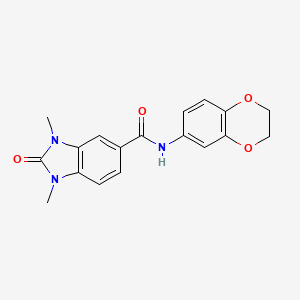![molecular formula C14H15NO3 B5300185 N-[1-(3-methoxyphenyl)ethyl]-2-furamide](/img/structure/B5300185.png)
N-[1-(3-methoxyphenyl)ethyl]-2-furamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-methoxyphenyl)ethyl]-2-furamide, also known as Fura-2, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound belongs to the class of furamide derivatives and is widely used in various biochemical and physiological studies.
Mecanismo De Acción
N-[1-(3-methoxyphenyl)ethyl]-2-furamide works by binding to calcium ions in the cytoplasm of cells, causing a change in its fluorescent properties. The binding of calcium ions to this compound causes a shift in the excitation spectrum, resulting in a change in the emitted fluorescence. This property allows researchers to monitor changes in intracellular calcium levels in real-time.
Biochemical and Physiological Effects:
This compound has been extensively used to study various biochemical and physiological processes, including muscle contraction, neurotransmitter release, and cell division. It has also been used to investigate the role of calcium in apoptosis, the programmed cell death process. This compound has also been used in neuroscience research to study the function of calcium channels and the role of calcium signaling in synaptic plasticity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the significant advantages of using N-[1-(3-methoxyphenyl)ethyl]-2-furamide in lab experiments is its high sensitivity and specificity for calcium ions. It can detect changes in calcium levels in real-time, making it an essential tool in studying calcium signaling. However, this compound has some limitations, including its potential toxicity to cells at high concentrations and its limited ability to penetrate cell membranes.
Direcciones Futuras
N-[1-(3-methoxyphenyl)ethyl]-2-furamide has already proven to be an essential tool in scientific research, but there are still many future directions for its use. Some of these directions include developing new fluorescent dyes with improved properties, such as higher sensitivity and specificity, and exploring the role of calcium signaling in various diseases, including cancer and neurodegenerative diseases. Additionally, this compound can be used in combination with other techniques, such as optogenetics and gene editing, to investigate complex physiological and biochemical processes.
Conclusion:
In conclusion, this compound is a calcium-sensitive fluorescent dye that has gained significant attention in scientific research due to its unique properties. It is widely used in various biochemical and physiological studies and has been shown to be an essential tool in studying calcium signaling. The future directions for its use are promising, and it is expected to continue to play a significant role in scientific research.
Métodos De Síntesis
N-[1-(3-methoxyphenyl)ethyl]-2-furamide is synthesized by the condensation of 3-methoxyphenylacetic acid with furfural in the presence of sulfuric acid. The resulting compound is then treated with thionyl chloride to obtain the final product. The synthesis method is well-established, and the purity of the compound can be easily achieved through standard purification techniques.
Aplicaciones Científicas De Investigación
N-[1-(3-methoxyphenyl)ethyl]-2-furamide is widely used in scientific research due to its unique fluorescent properties. It is a calcium-sensitive fluorescent dye that can be used to monitor intracellular calcium levels in live cells. This property makes this compound an essential tool in studying various physiological and biochemical processes that involve calcium signaling, including muscle contraction, neurotransmitter release, and cell division.
Propiedades
IUPAC Name |
N-[1-(3-methoxyphenyl)ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO3/c1-10(11-5-3-6-12(9-11)17-2)15-14(16)13-7-4-8-18-13/h3-10H,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUUWOVRUWLQKFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CC=C1)OC)NC(=O)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(dimethylamino)-1-methyl-2-oxoethyl]-1-[(1-methyl-1H-pyrrol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B5300105.png)
![N-{3-(1,3-benzodioxol-5-yl)-2-[(5-bromo-2-furoyl)amino]acryloyl}glycine](/img/structure/B5300126.png)
![N-cyclopropyl-2,4-difluoro-3-methoxy-N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]benzamide](/img/structure/B5300132.png)
![1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-(2-methoxyphenyl)-2-methylpiperazine](/img/structure/B5300138.png)
![7-(ethylthio)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5300146.png)
![2-[2-(2-bromo-5-methoxyphenyl)vinyl]-8-methoxyquinoline](/img/structure/B5300150.png)
![3-[3-(4-bromophenyl)-1-phenyl-1H-pyrazol-4-yl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5300154.png)

![N'-[(4-chlorophenyl)sulfonyl]-N,N-dimethylbenzenecarboximidamide](/img/structure/B5300174.png)
![N-(2-ethoxyphenyl)bicyclo[10.1.0]trideca-4,8-diene-13-carboxamide](/img/structure/B5300178.png)
![N-(2-methoxy-5-{[(2-pyridinylmethyl)amino]sulfonyl}phenyl)-2-methylbenzamide](/img/structure/B5300200.png)
![N-(3-chloro-4-fluorophenyl)-N'-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)urea](/img/structure/B5300203.png)
![7-(4-methylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5300210.png)
